(2R,5S)-1-benzyl-2,5-dimethylpiperazine

Description

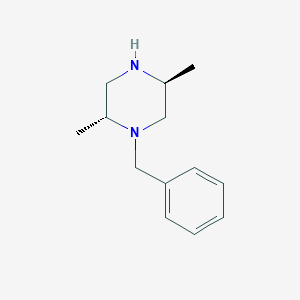

(2R,5S)-1-Benzyl-2,5-dimethylpiperazine is a chiral piperazine derivative characterized by a benzyl group at the N1 position and methyl groups at the C2 and C5 positions in a trans configuration. Its molecular formula is C13H20N2, with a stereochemical arrangement critical for its biological and physicochemical properties. This compound is often utilized as a key intermediate in pharmaceutical synthesis, particularly for opioid receptor ligands, due to its rigid piperazine backbone and stereochemical specificity . The dihydrochloride salt form (CAS: 198896-00-3) is commercially available and widely used in research for improved solubility and stability .

Structure

3D Structure

Properties

IUPAC Name |

(2R,5S)-1-benzyl-2,5-dimethylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-11-9-15(12(2)8-14-11)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3/t11-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTCHBVEUFDSIK-NWDGAFQWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN[C@H](CN1CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501224709 | |

| Record name | rel-(2R,5S)-2,5-Dimethyl-1-(phenylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501224709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3138-88-3 | |

| Record name | rel-(2R,5S)-2,5-Dimethyl-1-(phenylmethyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3138-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(2R,5S)-2,5-Dimethyl-1-(phenylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501224709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-1-benzyl-2,5-dimethylpiperazine typically involves the reaction of benzylamine with 2,5-dimethylpiperazine under specific conditions. One common method includes the use of a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) to facilitate the reaction. The mixture is usually heated to reflux to ensure complete reaction .

Industrial Production Methods

Industrial production of (2R,5S)-1-benzyl-2,5-dimethylpiperazine may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-1-benzyl-2,5-dimethylpiperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced piperazine derivatives.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: H2 with Pd/C, sodium borohydride (NaBH4).

Substitution: Halogenated compounds, alkyl halides.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced piperazine derivatives, and various substituted piperazine compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

(2R,5S)-1-benzyl-2,5-dimethylpiperazine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with various biological activities.

Mechanism of Action

The mechanism of action of (2R,5S)-1-benzyl-2,5-dimethylpiperazine involves its interaction with specific molecular targets and pathways. It is known to form hydrogen bonds with various biological molecules, influencing their stability and activity. The compound’s electrophilic activity, as indicated by frontier orbital analysis, suggests its potential to interact with nucleophilic sites in biological systems .

Comparison with Similar Compounds

(2R,5S)-1-Allyl-2,5-dimethylpiperazine

- Structure : Replaces the benzyl group with an allyl moiety.

- Synthesis : Prepared via enantioconvergent synthesis from trans-2,5-dimethylpiperazine, enabling large-scale production (100 g quantities) without chromatography .

- Application : Intermediate for δ-opioid receptor ligands. The allyl group facilitates further functionalization, unlike the benzyl group, which provides steric bulk .

- Key Data : Higher reactivity in cross-coupling reactions due to the allyl group’s unsaturated bond .

(2R,5S)-1-Boc-2,5-dimethylpiperazine

- Structure : Features a tert-butoxycarbonyl (Boc) protecting group at N1.

- Role : Used in peptide and heterocycle synthesis to temporarily block the piperazine nitrogen, preventing unwanted side reactions.

- Physicochemical Properties : Molar mass = 250.77 g/mol (hydrochloride form); stable under dry, room-temperature storage .

trans-2,5-Dimethylpiperazine (Base Structure)

- Structure : The parent compound lacking substituents at N1.

- Utility : Serves as a precursor for derivatives like (2R,5S)-1-benzyl-2,5-dimethylpiperazine. Its unmodified structure is pivotal in hydrogen storage systems, reversibly converting to 2,5-dimethylpyrazine via iridium-catalyzed hydrogenation .

Polymeric Derivatives

Poly(terephthaloyl-trans-2,5-dimethylpiperazine) (PTDP)

- Structure : Polymer with terephthaloyl linkages between piperazine units.

- Properties: Exhibits a persistence length of ~70 Å in trifluoroethanol (TFE) and m-cresol, indicating a stiff chain conformation. This stiffness is attributed to restricted C-C bond rotation in the piperazine backbone .

- Comparison with PPDP : Poly(phthaloyl-trans-2,5-dimethylpiperazine) (PPDP) has a shorter persistence length (~50 Å) due to differences in phenyl ring linkage position, highlighting the impact of substituent geometry on polymer rigidity .

Bioactive Derivatives

(2R,5S)-2,5-Dimethylpiperazine-1,4-diium Dinitrate (RSDPN)

1-Substituted-Benzyl-4-(5-Nitroaryl-thiadiazolyl)piperazines

- Structure : Incorporate nitroaryl-thiadiazole and benzyl groups.

- Application : Evaluated for antimicrobial and anticancer properties. The benzyl group enhances lipophilicity, improving membrane permeability compared to unsubstituted piperazines .

Biological Activity

(2R,5S)-1-benzyl-2,5-dimethylpiperazine is a chiral compound belonging to the piperazine family, recognized for its significant biological activity and potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. This article explores the compound's biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₂₀N₂

- Molecular Weight : 204.31 g/mol

- Structure : The compound features a six-membered piperazine ring with two nitrogen atoms, along with a benzyl group and two methyl groups attached to the ring. This unique stereochemistry enhances its biological interactions.

The mechanism of action of (2R,5S)-1-benzyl-2,5-dimethylpiperazine involves:

- Interaction with Neurotransmitter Systems : The compound is believed to modulate serotonin and dopamine receptors, which are crucial for neuronal signaling. This modulation could potentially alter neurotransmitter release or reuptake, offering therapeutic benefits in conditions such as schizophrenia and depression.

- Electrophilic Activity : Frontier orbital analysis indicates that the compound can interact with nucleophilic sites in biological systems, forming hydrogen bonds that influence the stability and activity of various biological molecules.

Biological Activities

Research has shown that (2R,5S)-1-benzyl-2,5-dimethylpiperazine exhibits several biological activities:

- Neuroprotective Effects : Investigations suggest that the compound may protect against neurodegenerative diseases like Parkinson's and Alzheimer's by influencing neurotransmitter dynamics.

- Antioxidant Properties : The compound has been evaluated for its ability to protect cells from reactive oxygen species (ROS)-induced damage, which is linked to various age-related diseases .

Table 1: Summary of Biological Activities

Case Study 1: Neuroprotective Effects

A study investigated the effects of (2R,5S)-1-benzyl-2,5-dimethylpiperazine on neuronal cultures exposed to neurotoxic agents. Results indicated a significant reduction in cell death compared to untreated controls, suggesting its potential as a neuroprotective agent.

Case Study 2: Antioxidant Activity

In a model assessing ROS-induced cytotoxicity, (2R,5S)-1-benzyl-2,5-dimethylpiperazine demonstrated significant protective effects. The MTS Cell Viability assay indicated enhanced cell survival rates when treated with the compound under oxidative stress conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.